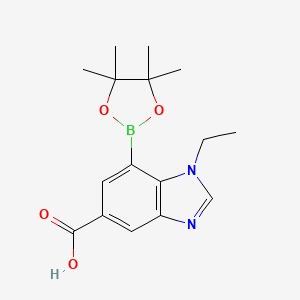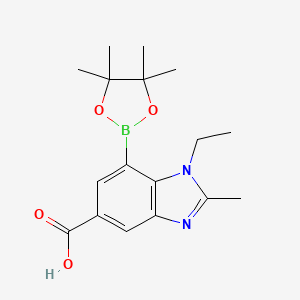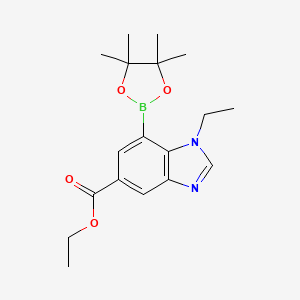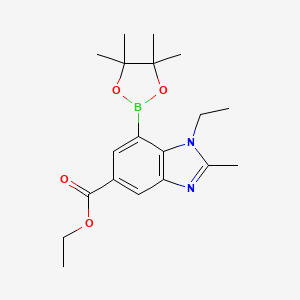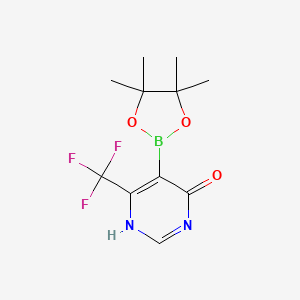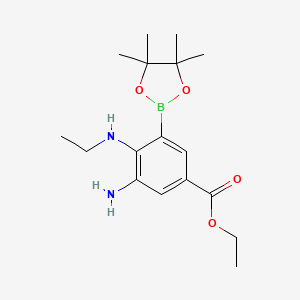
Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylamino group, an amino group, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety attached to a benzoate core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoate Core: The benzoate core is synthesized through a Friedel-Crafts acylation reaction, where benzene is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Amino Groups: The amino groups are introduced through nitration followed by reduction. The nitro group is first introduced via nitration using nitric acid and sulfuric acid, and then reduced to an amino group using a reducing agent like tin and hydrochloric acid.
Attachment of the Ethylamino Group: The ethylamino group is introduced through an alkylation reaction, where the amino group is reacted with an ethyl halide in the presence of a base such as sodium hydroxide.
Incorporation of the Tetramethyl-1,3,2-dioxaborolan-2-yl Moiety: This step involves a Suzuki coupling reaction, where the boronic acid derivative is coupled with the halogenated benzoate core in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethylamino and amino groups can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronic acid moiety allows for Suzuki coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Coupling Reactions: Biaryl compounds.
科学研究应用
Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a drug candidate, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is largely dependent on its interaction with specific molecular targets and pathways. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. Additionally, the amino groups can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
相似化合物的比较
Ethyl 3-amino-4-(ethylamino)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the amino and ethylamino groups, making it less versatile in terms of chemical reactivity.
Ethyl 4-amino-3-(ethylamino)benzoate: Lacks the boronic acid moiety, limiting its applications in coupling reactions.
Tetramethyl-1,3,2-dioxaborolan-2-yl derivatives: May have different substituents on the benzoate core, affecting their reactivity and applications.
属性
IUPAC Name |
ethyl 3-amino-4-(ethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-7-20-14-12(18-23-16(3,4)17(5,6)24-18)9-11(10-13(14)19)15(21)22-8-2/h9-10,20H,7-8,19H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNDPCUCCQYSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2NCC)N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
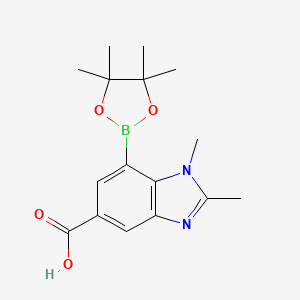
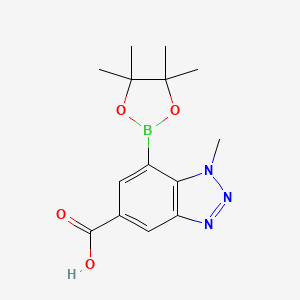
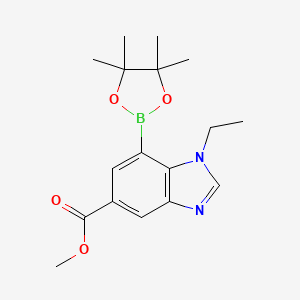
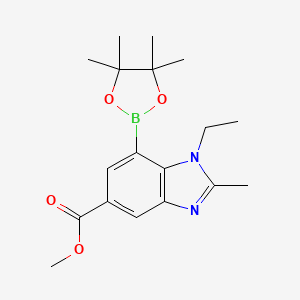
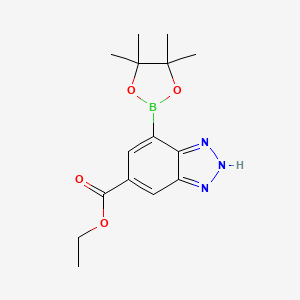
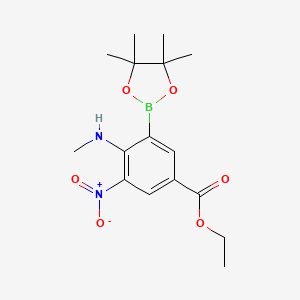
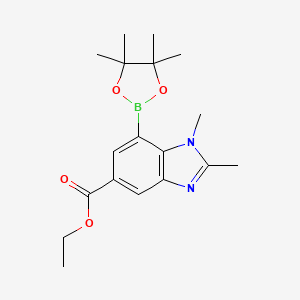
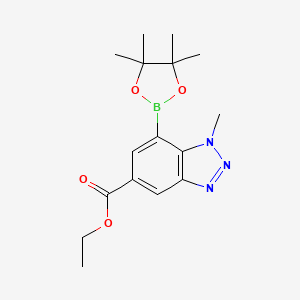
![7-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B7958893.png)
